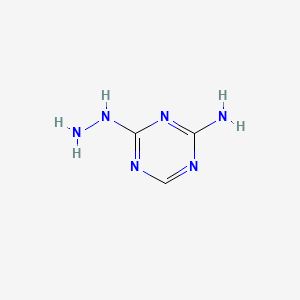

4-Hydrazinyl-1,3,5-triazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydrazinyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6/c4-2-6-1-7-3(8-2)9-5/h1H,5H2,(H3,4,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTYRPPWMLDEIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)NN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydrazinyl 1,3,5 Triazin 2 Amine and Its Precursors

Strategies for Introducing the Hydrazinyl Moiety onto the 1,3,5-Triazine (B166579) Core

The introduction of a hydrazinyl group (-NHNH2) onto the 1,3,5-triazine ring is a critical step in the synthesis of the target compound and its analogues. This transformation is most commonly achieved through the reaction of a suitable triazine precursor with hydrazine (B178648).

Hydrazinolysis of Halogenated 1,3,5-Triazine Precursors (e.g., from Cyanuric Chloride)

The most prevalent strategy for synthesizing hydrazinyl-1,3,5-triazines is the hydrazinolysis of a halogenated precursor, typically a chloro-1,3,5-triazine. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the fundamental building block for this approach. mdpi.comnih.gov The chlorine atoms on the triazine ring are susceptible to nucleophilic substitution, and their reactivity is temperature-dependent, allowing for a controlled, stepwise replacement. mdpi.comnih.gov

The synthesis of the parent compound, 4-Hydrazinyl-1,3,5-triazin-2-amine (also known as 2,4-diamino-6-hydrazinyl- evitachem.commdpi.comekb.eg-triazine), exemplifies this strategy. The process often begins with the reaction of cyanuric chloride with ammonia (B1221849) to form 2-amino-4,6-dichloro- evitachem.commdpi.comekb.eg-triazine. rsc.org This intermediate is then further reacted. In one specific method, 2,4-diamino-6-chloro- evitachem.commdpi.comekb.eg-triazine is treated with hydrazine hydrate (B1144303) in water. The mixture is heated to 85 °C and stirred overnight, resulting in the substitution of the remaining chlorine atom with a hydrazinyl group to yield the final product. rsc.org

This sequential substitution is a versatile method for creating a wide array of derivatives. By reacting cyanuric chloride with different amines or nucleophiles in the initial steps, various substituted chloro-triazine intermediates can be generated. nih.govekb.eg These intermediates are then subjected to hydrazinolysis to install the hydrazinyl moiety. For instance, reacting 2-aminopyridine (B139424) with cyanuric chloride can yield a 4-chloro-6-(2-pyridyl)-1,3,5-triazine intermediate, which is subsequently treated with hydrazine hydrate to form the corresponding hydrazinyl-triazine derivative. evitachem.com

| Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Diamino-6-chloro- evitachem.commdpi.comekb.eg-triazine | Hydrazine hydrate | Water, 85 °C, overnight | This compound | 72% | rsc.org |

| 4-Chloro-6-(2-pyridyl)-1,3,5-triazine | Hydrazine hydrate | Reflux | 4-Hydrazinyl-6-(2-pyridyl)-1,3,5-triazine | Not specified | evitachem.com |

| 2-Chloro-4,6-disubstituted-1,3,5-triazine | Hydrazine hydrate (80%) | Ethanol (B145695), sonication, 60 °C, 60 min | 2-Hydrazino-4,6-disubstituted-1,3,5-triazine | Good | researchgate.net |

Alternative Synthetic Pathways to Hydrazinyl-1,3,5-triazines

While hydrazinolysis of chloro-triazines is the most common route, alternative pathways exist. One such method involves the nucleophilic substitution of other leaving groups from the triazine core. For example, in the analogous 1,2,4-triazine (B1199460) system, the oxygen atom at the 3-position of 6-methyl-1,2,4-triazin-5-one can be displaced by hydrazine in a polar solvent like ethanol or water to form the hydrazino-substituted product. This suggests that triazinone or other oxygenated triazine precursors could potentially be used for the synthesis of hydrazinyl-1,3,5-triazines, avoiding the use of halogenated intermediates.

Another approach involves building the triazine ring itself from precursors that already contain the necessary functionalities. However, for the direct synthesis of this compound, this is less common than the modification of a pre-formed triazine ring.

General Synthetic Approaches to Substituted this compound Derivatives

The synthesis of derivatives of this compound can be achieved through various strategic sequences, including multi-step and one-pot reactions.

One-Pot and Multi-Step Synthetic Strategies

Multi-Step Synthesis: This is the conventional and most widely reported approach. It relies on the stepwise substitution of chlorine atoms from cyanuric chloride, taking advantage of the decreasing reactivity of the C-Cl bonds with each substitution. rsc.org A typical sequence involves:

First Substitution: Reaction of cyanuric chloride with a primary amine at a low temperature (e.g., 0-5 °C) to selectively replace one chlorine atom. nih.govrsc.org

Second Substitution: Reaction of the resulting dichlorotriazine with a second amine (which can be the same or different) at a higher temperature (e.g., room temperature to 35 °C) to replace the second chlorine. rsc.org

Hydrazinolysis: The final chlorine atom is substituted by reacting the chloro-diamino-triazine intermediate with hydrazine hydrate, often at an elevated temperature (e.g., 85 °C). rsc.org

This method provides excellent control over the final structure, allowing for the introduction of diverse substituents onto the triazine core. rsc.org Following the synthesis of the hydrazinyl-triazine, further derivatization can occur, such as the reaction with aldehydes or ketones to form hydrazone derivatives. mdpi.comnih.govnih.gov

One-Pot Synthesis: To improve efficiency and reduce waste, one-pot synthetic strategies have been developed. These methods combine multiple reaction steps into a single procedure without isolating the intermediates. An efficient one-pot methodology for preparing trisubstituted s-triazine derivatives involves an Ullmann-type reaction using a Cu(I) catalyst supported on a resin. nih.gov This approach significantly shortens reaction times and can lead to higher yields compared to the traditional step-by-step nucleophilic substitution. nih.gov For example, a dichlorotriazinyl benzenesulfonamide (B165840) can be reacted sequentially with two different nucleophiles in the same pot, facilitated by the catalyst, to produce a fully substituted triazine. nih.gov Three-component reactions, often assisted by microwave irradiation, have also proven effective for the one-pot synthesis of related heterocyclic systems. bohrium.comresearchgate.net

Optimization of Reaction Conditions and Yields

Significant research has focused on optimizing reaction conditions to improve yields, reduce reaction times, and develop more environmentally friendly protocols. Key areas of optimization include the use of microwave irradiation and sonication (ultrasound).

Microwave and Ultrasound-Assisted Synthesis: These techniques have emerged as powerful alternatives to conventional heating. mdpi.com

Ultrasonic Irradiation: The synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives using ultrasonic irradiation at 40 °C was completed in 30-60 minutes with yields up to 96%. This is a substantial improvement over the conventional reflux method, which required 4-5 hours. mdpi.com In another example, reacting a dichloro-triazine with hydrazine hydrate under sonication at 60 °C for 60 minutes provided the desired hydrazinyl product efficiently. researchgate.net

Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times. researchgate.net For example, the synthesis of a key triazine intermediate under microwave conditions was optimized, finding that specific combinations of base, catalyst, and solvent provided optimal yields. mdpi.com The heating of reactants using focused microwave irradiation can significantly alter the reaction outcome and efficiency compared to conventional reflux. researchgate.net

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Reflux | 5–6 hours | 69% | mdpi.com |

| Ultrasonic Irradiation | 30–35 minutes | 84% | mdpi.com |

| Microwave Irradiation | Dramatically reduced vs. conventional | Optimized for high yields | mdpi.comresearchgate.net |

The optimization process often involves systematically varying parameters such as the solvent, base, temperature, and reaction time to identify the conditions that produce the highest yield of the desired product. researchgate.net The use of catalysts, such as the Cu(I) supported resin for Ullmann-type reactions, is another effective strategy for improving reaction efficiency. nih.gov

Advanced Characterization Techniques and Structural Elucidation of 4 Hydrazinyl 1,3,5 Triazin 2 Amine and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in determining the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed insights into the chemical environment of atoms and the nature of chemical bonds within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structures of 1,3,5-triazine (B166579) derivatives. mdpi.commdpi.com

In ¹H NMR spectra of various hydrazone derivatives of 4-hydrazinyl-1,3,5-triazin-2-amine, recorded in DMSO-d₆, characteristic signals are observed. The protons of the NH groups typically appear as broad, D₂O-exchangeable singlets in the downfield region, often above δ 10.0 ppm. mdpi.commdpi.com The azomethine proton (-N=CH-) of the hydrazone linkage presents as a sharp singlet, generally between δ 8.0 and 8.2 ppm. mdpi.commdpi.com Protons associated with substituents on the triazine ring and the aromatic aldehyde moiety appear at their expected chemical shifts. For instance, morpholine (B109124) protons are observed around δ 3.5-3.7 ppm, while piperidine (B6355638) protons resonate near δ 1.4-1.6 and 3.7 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the 1,3,5-triazine ring typically resonate in the highly deshielded region, often above δ 160 ppm. mdpi.commdpi.com The imine carbon of the hydrazone group also shows a characteristic signal in the aromatic region. mdpi.com For example, in derivatives of this compound, signals for the triazine ring carbons can be seen around δ 164-166 ppm. mdpi.com

¹H NMR Spectroscopic Data for Selected 1,3,5-Triazine Derivatives (400 MHz, DMSO-d₆)

| Compound | Key Chemical Shifts (δ, ppm) | Source(s) |

|---|---|---|

| 4-(2-(4-chlorobenzylidene)hydrazinyl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (4n) | 10.99 (brs, 1H, NH), 9.33 (brs, 1H, NH), 8.12 (s, 1H, CH), 7.82-6.95 (m, Ar-H), 3.75 (brs, 4H, NCH₂), 3.65 (d, 4H, OCH₂) | mdpi.com |

| 4-(4-(2-(4-bromobenzylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine (9c) | 10.79 (s, 1H, NH), 8.02 (s, 1H, CH), 7.60-7.54 (m, 4H, Ar-H), 3.69-3.60 (m, 12H, morpholine & piperidine), 1.59-1.47 (m, 6H, piperidine) | mdpi.com |

| 2,4-Di(piperidin-1-yl)-6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine (10) | 10.90 (s, 1H, NH), 8.53 (d, 1H, Ar-H), 8.10 (s, 1H, CH), 7.88-7.29 (m, Ar-H), 3.71 (s, 8H, NCH₂), 1.60-1.48 (m, 12H, piperidine) | mdpi.com |

| 4-(2-(4-chlorobenzylidene)hydrazinyl)-6-methoxy-N-phenyl-1,3,5-triazin-2-amine (4q) | 10.80 (brs, 1H, NH), 9.07 (brs, 1H, NH), 8.09 (s, 1H, CH), 7.69-6.81 (m, Ar-H), 3.68 (s, 3H, OCH₃) | mdpi.com |

¹³C NMR Spectroscopic Data for Selected 1,3,5-Triazine Derivatives (100 MHz, DMSO-d₆)

| Compound | Key Chemical Shifts (δ, ppm) | Source(s) |

|---|---|---|

| 4-(2-(4-chlorobenzylidene)hydrazinyl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (4n) | 164.8, 164.2, 164.1 (Triazine C), 141.0 (C=N), 140.3, 133.9, 133.4, 128.9, 128.1, 127.8, 121.5, 119.8 (Ar-C), 66.0 (OCH₂), 43.4 (NCH₂) | mdpi.com |

| 4-(4-(2-(4-bromobenzylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine (9c) | 164.8, 164.2 (Triazine C), 140.1 (C=N), 134.2, 131.5, 128.1, 121.9 (Ar-C), 66.0 (OCH₂), 43.5, 43.3 (NCH₂), 25.4, 24.4 (Piperidine C) | mdpi.com |

| 2,4-Di(piperidin-1-yl)-6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine (10) | 164.3, 164.1 (Triazine C), 154.0, 149.3, 141.5, 136.5, 123.1, 119.0 (Ar-C), 43.5 (NCH₂), 25.4, 24.4 (Piperidine C) | mdpi.com |

| 4-(2-(4-chlorobenzylidene)hydrazinyl)-6-methoxy-N-phenyl-1,3,5-triazin-2-amine (4q) | 164.2, 164.0, 154.1 (Triazine C), 140.3 (C=N), 134.2, 133.7, 133.2, 128.8, 127.8, 120.9, 113.5 (Ar-C), 55.1 (OCH₃) | mdpi.com |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, the IR spectra provide key diagnostic peaks. A prominent absorption band corresponding to the N-H stretch of the hydrazinyl group is typically observed in the range of 3200–3400 cm⁻¹. mdpi.commdpi.com The stretching vibration for the C=N bond of the hydrazone moiety appears around 1560–1660 cm⁻¹. mdpi.commdpi.com Additionally, characteristic bands for the triazine ring and any aromatic substituents (C=C stretching) are found in the 1400–1600 cm⁻¹ region. mdpi.commdpi.com

Characteristic IR Absorption Bands for Selected 1,3,5-Triazine Derivatives (KBr, cm⁻¹)

| Compound | ν(N-H) | ν(C=N) | ν(C=C) | Source(s) |

|---|---|---|---|---|

| 4-(2-(4-chlorobenzylidene)hydrazinyl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (4n) | 3253 | 1586 | 1544, 1510 | mdpi.com |

| 4,4'-(6-(2-(4-fluorobenzylidene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine (8e) | 3237 | 1564 | 1520, 1441 | mdpi.com |

| 2-(2-(4-bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine (7c) | 3284 | 1578 | 1503, 1445 | mdpi.com |

| 4,6-dihydrazinium-1H- mdpi.comnih.govdntb.gov.ua-triazin-2-one dinitrate (2) | 3443, 3317, 3180 | 1655 | - | at.ua |

Solid-State Structural Determination

While spectroscopic methods suggest the connectivity of atoms, only a three-dimensional structural analysis can definitively confirm the molecular geometry, bond lengths, and bond angles.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to derivatives of 4-hydrazinyl-1,3,5-triazine, providing unequivocal structural proof. dntb.gov.uamdpi.com For instance, the analysis of a hydroacridinone-based hydrazino-s-triazine derivative confirmed its molecular structure and provided detailed crystallographic data. dntb.gov.uamdpi.com The analysis revealed an orthorhombic crystal system with the space group Pbca. dntb.gov.uamdpi.com Such studies confirm the planarity of the triazine ring and the specific conformation of the substituent groups. dntb.gov.uamdpi.com In related energetic salts, X-ray analysis has also been used to confirm the protonation sites and observe the resulting changes in bond lengths, such as the elongation of the N-N single bond in a protonated hydrazine (B178648) group. at.ua

Crystallographic Data for a Hydroacridinone-based Hydrazino-s-triazine Derivative (4)

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Orthorhombic | dntb.gov.uamdpi.com |

| Space Group | Pbca | dntb.gov.uamdpi.com |

| a (Å) | 11.6271(2) | dntb.gov.uamdpi.com |

| b (Å) | 18.2018(4) | dntb.gov.uamdpi.com |

| c (Å) | 32.4721(6) | dntb.gov.uamdpi.com |

| α, β, γ (°) | 90 | dntb.gov.uamdpi.com |

| Z | 8 | dntb.gov.uamdpi.com |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values serves as crucial evidence for the purity and elemental composition of the synthesized compound. mdpi.commdpi.commdpi.com This method is consistently used alongside spectroscopic and crystallographic techniques to provide a complete and validated characterization of this compound derivatives. mdpi.commdpi.comat.uamdpi.com

Elemental Analysis Data for Selected 1,3,5-Triazine Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Source(s) |

|---|---|---|---|---|

| 4-(2-(4-bromobenzylidene)hydrazinyl)-6-methoxy-N-phenyl-1,3,5-triazin-2-amine (4r) | C₁₇H₁₅BrN₆O | C, 51.14; H, 3.79; N, 21.05 | C, 51.31; H, 3.92; N, 21.28 | mdpi.com |

| 4-(4-(2-(4-chlorobenzylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine (9b) | C₁₉H₂₄ClN₇O | C, 56.78; H, 6.02; N, 24.40 | C, 56.97; H, 6.18; N, 24.65 | mdpi.com |

| Hydroacridinone-based hydrazino-s-triazine (4) | C₃₅H₄₄ClN₇O₃ | C, 65.05; H, 6.86; N, 15.17 | C, 65.25; H, 6.99; N, 15.35 | mdpi.com |

| 4,6-dihydrazinium-1H- mdpi.comnih.govdntb.gov.ua-triazin-2-one dinitrate (2) | C₃H₉N₉O₇ | C, 12.73; H, 3.20; N, 44.52 | C, 13.02; H, 3.10; N, 46.10 | at.ua |

Chemical Transformations and Derivatization Strategies of 4 Hydrazinyl 1,3,5 Triazin 2 Amine

Condensation Reactions with Carbonyl Compounds

The hydrazinyl group of 4-hydrazinyl-1,3,5-triazin-2-amine exhibits characteristic nucleophilicity, readily undergoing condensation reactions with various carbonyl compounds. These reactions are fundamental in constructing more complex molecular architectures.

Formation of Hydrazone Derivatives

The reaction of this compound with aldehydes and ketones in the presence of an acidic catalyst, such as acetic acid, and a suitable solvent like ethanol (B145695), leads to the formation of the corresponding hydrazone derivatives. This straightforward synthetic route is widely employed for the derivatization of the triazine core. The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

A variety of substituted benzaldehyde (B42025) derivatives have been successfully condensed with 2-hydrazino-4,6-disubstituted-1,3,5-triazines to afford a series of s-triazine hydrazone derivatives. organic-chemistry.org For instance, the reaction of a 6-hydrazino-2,4-disubstituted-s-triazine with p-substituted benzaldehydes in refluxing ethanol with a few drops of acetic acid yields the corresponding hydrazones. organic-chemistry.org

Table 1: Examples of Hydrazone Derivatives from this compound Analogues

| Triazine Reactant | Aldehyde/Ketone | Product | Reference |

|---|---|---|---|

| 2-Hydrazino-4,6-di(piperidin-1-yl)-1,3,5-triazine | Benzaldehyde | 2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | organic-chemistry.org |

| 2-Hydrazino-4,6-di(piperidin-1-yl)-1,3,5-triazine | 4-Chlorobenzaldehyde | 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | organic-chemistry.org |

| 4,4'-(6-hydrazinyl-1,3,5-triazine-2,4-diyl)dimorpholine | Pyridine-2-carbaldehyde | 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine | organic-chemistry.org |

Cyclocondensation Reactions: Synthesis of Fused Heterocyclic Systems (e.g., Pyrazoles, Triazoles)

The hydrazinyl moiety also facilitates cyclocondensation reactions, particularly with 1,3-dicarbonyl compounds, to construct fused heterocyclic systems such as pyrazoles and triazoles. These reactions significantly expand the chemical space accessible from this compound.

The reaction of 4-hydrazinyl-s-triazine derivatives with β-dicarbonyl compounds like acetylacetone (B45752) in a suitable solvent such as dimethylformamide (DMF) leads to the formation of pyrazole-substituted s-triazines. evitachem.com This reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole (B372694) ring. For example, the reaction of 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine with acetylacetone in refluxing DMF in the presence of triethylamine (B128534) affords 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine. evitachem.com

Furthermore, these fused pyrazole systems can undergo subsequent rearrangements to form more complex triazolo[1,5-a] researchgate.netresearchgate.nettriazine structures. The reaction of 4-amino-substituted 6-hydrazinyl-1,3,5-triazin-2(1H)-ones with formic acid can lead to the formation of 5-amino-substituted 1,2,4-triazolo[1,5-a] researchgate.netresearchgate.net-triazin-7-ones. researchgate.net This transformation involves the opening of the triazine ring and subsequent cyclization.

Nucleophilic Substitution Reactions on the 1,3,5-Triazine (B166579) Ring

The 1,3,5-triazine ring is electron-deficient and, therefore, susceptible to nucleophilic aromatic substitution. The reactivity of the substituents on the triazine core is influenced by the nature of the other groups present on the ring. In derivatives of this compound, a leaving group, such as a halogen, at the C6 position can be displaced by various nucleophiles.

The synthesis of this compound itself often proceeds via nucleophilic substitution of a chlorine atom in a precursor like 4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine (B1449031) with hydrazine (B178648) hydrate (B1144303). Conversely, the hydrazinyl group itself can be replaced by other nucleophiles under certain conditions, highlighting its versatility as a synthetic handle. The reactivity of the triazine ring decreases with each successive substitution due to an increase in electron density, requiring harsher reaction conditions for subsequent substitutions.

Rearrangement Reactions (e.g., Dimroth-type Rearrangements)

Derivatives of this compound can undergo rearrangement reactions, most notably the Dimroth-type rearrangement. This rearrangement is particularly relevant for the fused triazolo-triazine systems formed from cyclocondensation reactions.

The initial products of cyclization, mdpi.comnih.govtriazolo[4,3-a] researchgate.netresearchgate.nettriazines, can rearrange to the more thermodynamically stable mdpi.comnih.govtriazolo[1,5-a] researchgate.netresearchgate.nettriazine isomers. researchgate.net This rearrangement involves the cleavage of the N-N bond in the triazole ring, followed by rotation and re-cyclization. For instance, 7-amino-substituted 3-methyl mdpi.comnih.govtriazolo[4,3-a] researchgate.netresearchgate.nettriazin-5(1H)-ones, formed from the reaction of 4-amino-substituted 6-hydrazinyl-1,3,5-triazin-2(1H)-ones, can undergo a Dimroth-type rearrangement to yield 5-amino-substituted 2-methyl mdpi.comnih.govtriazolo[1,5-a] researchgate.netresearchgate.nettriazin-7(3H)-ones. mdpi.com In some cases, a retro-Dimroth-type rearrangement has also been observed. mdpi.com

Alkylation and Acylation of Hydrazinyl and Amine Moieties

The presence of both amino and hydrazinyl groups in this compound provides multiple sites for alkylation and acylation reactions. These transformations are crucial for modifying the electronic and steric properties of the molecule and for introducing further functional handles.

Alkylation can occur on the nitrogen atoms of the amino and hydrazinyl groups, as well as on the nitrogen atoms of the triazine ring. The reaction of amines with alkyl halides is a common method for N-alkylation. libretexts.orgwikipedia.org While direct alkylation of this compound can lead to a mixture of products due to the presence of multiple reactive sites, specific reaction conditions can favor alkylation at a particular position. For instance, alkylation of related 3-thioxo/hydrazino-1,2,4-triazin-5-ones has been reported. researchgate.net

Acylation of the hydrazinyl and amino moieties can be achieved using acylating agents such as acyl chlorides or anhydrides. chemguide.co.uk The reaction of an amine with an acyl chloride typically proceeds via a nucleophilic addition-elimination mechanism to form an amide. chemguide.co.uk Acylation of the hydrazinyl group in related triazine derivatives has been employed to synthesize acylhydrazides, which can serve as precursors for further cyclization reactions or as bioactive molecules themselves. The reaction of 2-amino researchgate.netresearchgate.nettriazines with ketones can also lead to the formation of N-( researchgate.netresearchgate.nettriazine-2-yl) amides through oxidative C-C bond cleavage. semanticscholar.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Hydrazino-4,6-di(piperidin-1-yl)-1,3,5-triazine |

| Benzaldehyde |

| 2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine |

| 4-Chlorobenzaldehyde |

| 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine |

| 4,4'-(6-hydrazinyl-1,3,5-triazine-2,4-diyl)dimorpholine |

| Pyridine-2-carbaldehyde |

| 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine |

| N-benzyl-4-hydrazinyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine |

| N-benzyl-4-(2-(4-chlorobenzylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine |

| Acetylacetone |

| Dimethylformamide (DMF) |

| Triethylamine |

| 4-Hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine |

| 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine |

| 4-Amino-substituted 6-hydrazinyl-1,3,5-triazin-2(1H)-ones |

| Formic acid |

| 5-Amino-substituted 1,2,4-triazolo[1,5-a] researchgate.netresearchgate.net-triazin-7-ones |

| 4-(tert-Butyl)-6-chloro-1,3,5-triazin-2-amine |

| Hydrazine hydrate |

| mdpi.comnih.govTriazolo[4,3-a] researchgate.netresearchgate.nettriazines |

| mdpi.comnih.govTriazolo[1,5-a] researchgate.netresearchgate.nettriazines |

| 7-Amino-substituted 3-methyl mdpi.comnih.govtriazolo[4,3-a] researchgate.netresearchgate.nettriazin-5(1H)-ones |

| 5-Amino-substituted 2-methyl mdpi.comnih.govtriazolo[1,5-a] researchgate.netresearchgate.nettriazin-7(3H)-ones |

| 3-Thioxo/hydrazino-1,2,4-triazin-5-ones |

| Acyl chloride |

Theoretical and Computational Studies on 4 Hydrazinyl 1,3,5 Triazin 2 Amine Systems

Quantum Chemical Calculations for Molecular and Electronic Structures

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular and electronic characteristics of triazine derivatives. These computational approaches provide insights into geometric parameters, electronic distribution, and molecular reactivity that are often complementary to experimental data.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the structural and electronic properties of 4-hydrazinyl-1,3,5-triazin-2-amine systems. DFT studies, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to optimize molecular geometries and explore various electronic characteristics. mdpi.comresearchgate.net

A key application of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their resulting energy gap (ΔE) are critical for understanding the chemical reactivity and kinetic stability of the molecule. acs.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For instance, in studies of related triazine derivatives, DFT calculations have been used to compute reactivity indices and total dipole moments, indicating the polarity of the compounds. semanticscholar.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application.

Theoretical calculations of ¹H and ¹³C NMR chemical shifts for triazine derivatives have been performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach with a suitable level of theory (e.g., B3LYP). mdpi.com The calculated chemical shifts are then compared with experimental data. Studies on s-triazine derivatives incorporating pyrazole (B372694) moieties have shown very good correlations (R² values from 0.938 to 0.997) between the calculated and experimental ¹H and ¹³C NMR spectra. mdpi.com This strong agreement helps to confirm the proposed molecular structures.

For complex nitrogen-rich compounds like diazido-triazine derivatives, ¹³C and ¹⁵N NMR chemical shifts have been calculated to identify isomerization products in solution. researchgate.net For instance, the ¹³C NMR spectrum of N,N-bis(4,6-diazido-1,3,5-triazin-2-yl) amine in DMSO-d₆ shows signals at 165.3 ppm and 170.2 ppm, which can be assigned with the aid of computational predictions. google.com These predictive studies are crucial for interpreting complex spectra and understanding the structural dynamics of these molecules in different environments. researchgate.net

Intermolecular Interaction Analysis

The study of intermolecular interactions is fundamental to understanding the crystal packing, stability, and physical properties of molecular solids. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these non-covalent interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is employed to explore the intermolecular contacts within the crystal structure of triazine derivatives. This method maps various properties onto the molecular surface, with the normalized contact distance (d_norm) being particularly useful. The d_norm map highlights regions of significant intermolecular contact, where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. semanticscholar.org

This analysis allows for the decomposition of the crystal packing into contributions from different types of intermolecular interactions. For triazine-based compounds, the most common contacts are typically H···H, N···H/H···N, C···H/H···C, and interactions involving other present atoms like oxygen or halogens. semanticscholar.orgmdpi.comnih.gov For example, in a hydroacridinone-based hydrazino-s-triazine, the most prevalent contacts were found to be H···H (63.4%), O···H (12.7%), C···H (10.2%), Cl···H (7.2%), and N···H (4.7%). semanticscholar.org The O···H and Cl···H contacts were identified as the strongest among them. semanticscholar.org

The quantitative breakdown of these interactions is often presented in a fingerprint plot, which provides a 2D representation of the surface contacts. This detailed analysis is crucial for understanding the supramolecular architecture and the forces governing the crystal packing.

| Interaction Type | Hydroacridinone-hydrazino-s-triazine semanticscholar.org | 2-(4-amino-6-phenyl-1,3,5-triazin-2-ylidene)malononitrile (Molecule I) nih.gov | 2-(4-amino-6-phenyl-1,3,5-triazin-2-ylidene)malononitrile (Molecule II) nih.gov | [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO₃)]n mdpi.com |

|---|---|---|---|---|

| H···H | 63.4% | 28.2% | 27.0% | 21.5% |

| N···H / H···N | 4.7% | 38.3% | 35.0% | 18.8% |

| C···H / H···C | 10.2% | 23.4% | 26.3% | 6.5% |

| O···H / H···O | 12.7% | - | - | 37.2% |

| Cl···H / H···Cl | 7.2% | - | - | - |

Molecular Modeling for Biological Interactions

Molecular modeling techniques, particularly molecular docking, are essential for rational drug design and for understanding how molecules like this compound might interact with biological targets.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. This method is widely used to screen for potential biological activity and to elucidate interaction mechanisms at the molecular level. nih.gov For triazine derivatives, docking studies have been performed to investigate their potential as anticancer agents, inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), or mTOR inhibitors. mdpi.comscielo.brnih.gov

The process typically involves preparing the 3D structure of the ligand and the receptor (often obtained from the Protein Data Bank). Software such as AutoDock Vina is then used to perform the docking calculations, which yield a binding affinity or docking score, usually in kcal/mol. scielo.brnih.gov A more negative binding energy indicates a more stable and favorable interaction between the ligand and the protein. nih.gov

Docking studies on β-carboline-1,3,5-triazine hybrids have shown that the most potent compound interacts strongly with key residues in the active site of BuChE, such as His438 and Trp82, confirming a competitive inhibition mechanism. scielo.br Similarly, docking of 1,2,4-triazine (B1199460) derivatives into the mTOR receptor revealed that the most promising compounds fit well within the active site, with binding energies even lower than the native ligand. nih.gov These studies highlight the importance of specific substituents on the triazine core for achieving high binding affinity, often through hydrogen bonds and other non-covalent interactions with amino acid residues in the target's active site. mdpi.comnih.gov

Adsorption Mechanism Studies (e.g., Monte Carlo Simulations for surface interactions)

Theoretical and computational methods, particularly Monte Carlo (MC) simulations, provide significant insights into the adsorption behavior of molecules on material surfaces. These simulations are instrumental in elucidating the interaction mechanisms between an adsorbate, such as this compound, and a substrate surface at the atomic level. This understanding is crucial for applications like corrosion inhibition, where the formation of a protective molecular layer is key. urfu.ruresearchgate.net

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of surface adsorption, these simulations are employed to determine the most probable and energetically favorable adsorption configurations of a molecule on a given surface. The process typically involves placing the molecule of interest, in this case, this compound, in a simulation box containing a model of the substrate surface (e.g., a metal surface like Fe(110) or Cu(111)) and solvent molecules. urfu.runih.gov The Metropolis Monte Carlo simulation has been an effective tool to study the interaction of inhibitors with the metal surface. atlantis-press.com

The simulation proceeds by randomly translating and rotating the adsorbate molecule within the simulation box. Each new configuration is then accepted or rejected based on its energy, which is calculated using a force field. Lower energy configurations, which represent more stable states, are more likely to be accepted. By repeating this process millions of times, the simulation can identify the lowest energy, and thus the most stable, adsorption configuration of the molecule on the surface. atlantis-press.com

Key outputs from these simulations include the adsorption energy, which is the energy released when the molecule adsorbs onto the surface. A more negative adsorption energy indicates a stronger and more spontaneous adsorption process. atlantis-press.com Other important parameters that can be calculated include the total energy of the system, rigid adsorption energy, and deformation energy. researchgate.net

For a molecule like this compound, which possesses multiple nitrogen atoms in both the triazine ring and the hydrazinyl group, these simulations can reveal how the molecule orients itself on the surface to maximize its interaction. The nitrogen atoms, with their lone pairs of electrons, are expected to be primary sites for interaction with a metal surface. nih.gov The simulations can predict whether the molecule adsorbs in a flat-lying orientation, which would cover a larger surface area, or in a more upright orientation. researchgate.net

The insights gained from Monte Carlo simulations are valuable for understanding the fundamental aspects of surface interactions and for the rational design of molecules with enhanced adsorption properties for various applications.

Table 1: Hypothetical Monte Carlo Simulation Data for Adsorption of this compound on a Metal Surface

| Parameter | Value | Unit | Description |

| Total Energy | -1580.5 | kcal/mol | The total energy of the system including the substrate, adsorbate, and solvent. |

| Adsorption Energy | -125.8 | kcal/mol | The energy change when the inhibitor molecule adsorbs on the metal surface. A large negative value indicates strong adsorption. atlantis-press.com |

| Rigid Adsorption Energy | -118.3 | kcal/mol | The interaction energy of the unrelaxed adsorbate and substrate. |

| Deformation Energy | -7.5 | kcal/mol | The energy released when the adsorbate molecule relaxes its conformation upon adsorption. |

| dEads/dNi | -125.8 | kcal/mol | The energy of the system when one component is added or removed. |

Advanced Research Applications of 4 Hydrazinyl 1,3,5 Triazin 2 Amine and Its Derivatives

Materials Science Applications

The versatile chemical nature of 4-Hydrazinyl-1,3,5-triazin-2-amine and its derivatives has led to their exploration in diverse areas of materials science, most notably in corrosion inhibition and as precursors for energetic materials.

Corrosion Inhibition Studies

The presence of multiple nitrogen and sulfur atoms, along with aromatic rings, in derivatives of this compound makes them effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. These compounds function by adsorbing onto the metal surface, forming a protective film that mitigates the corrosive action of the aggressive medium.

Research has shown that the inhibition efficiency of these compounds is influenced by their molecular structure. For instance, studies on s-triazine derivatives have demonstrated that the presence of multiple inhibition moieties, such as aniline (B41778), pyrazole (B372694), and the triazine core itself, leads to a cumulative anticorrosion effect. royalsocietypublishing.org The number of hydrazino groups also plays a crucial role; for example, 2,4-dihydrazino-6-methoxy-1,3,5-triazine has been found to provide excellent corrosion protection for steel, even at low concentrations. nih.gov The introduction of different functional groups allows for the fine-tuning of the inhibitor's properties. For example, s-triazine derivatives containing pyrazole and aniline moieties have shown superior anticorrosion properties at low concentrations compared to other reported compounds. royalsocietypublishing.org

The mechanism of inhibition is often described as a mixed-type, meaning the compounds affect both the anodic and cathodic reactions of the corrosion process. researchgate.netacs.org The adsorption of these inhibitors on the metal surface typically follows established models such as the Langmuir and Temkin adsorption isotherms. researchgate.netacs.org

Table 1: Corrosion Inhibition Efficiency of Selected this compound Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Concentration | Reference |

| 2,4-dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT) | Steel | Acidic Media | 95 | 25 ppm | nih.gov |

| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine (PTA-1) | C-steel | 0.25 M H2SO4 | ~95 | 120 ppm | royalsocietypublishing.org |

| N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (PTA-2) | C-steel | 0.25 M H2SO4 | ~95 | 120 ppm | royalsocietypublishing.org |

| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (PTA-3) | C-steel | 0.25 M H2SO4 | ~95 | 120 ppm | royalsocietypublishing.org |

| N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine | C-steel | Acid | 96.5 | 100 ppm | researchgate.net |

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-6-morpholino-1,3,5-triazin-2-amine | C-steel | Acid | 99.2 | 100 ppm | researchgate.net |

Development of Energetic Materials Precursors

The high nitrogen content and positive heat of formation of this compound and its derivatives make them attractive precursors for the synthesis of energetic materials. bibliotekanauki.plindexcopernicus.com The incorporation of nitrogen-rich heterocycles, such as the triazine ring, is a common strategy to enhance the energy content and detonation performance of these materials. bibliotekanauki.plindexcopernicus.commdpi.com

Specifically, 4-Amino-3-hydrazino-1,2,4-triazole (AHT), a related triazole derivative, has been investigated as a precursor for divalent energetic salts. bibliotekanauki.plindexcopernicus.com The protonation of the amino and hydrazino groups allows for the formation of divalent cations, which can be combined with various energetic anions to create a family of energetic salts with desirable properties, including high density, good detonation performance, and acceptable thermal and impact stabilities. bibliotekanauki.plindexcopernicus.com The multivalent nature of these structures allows for an increased number of nitrogen-rich heterocycles, which in turn increases the heat of formation and improves detonation performance. bibliotekanauki.plindexcopernicus.com

Similarly, research on 4-amino-3-hydrazino-5-methyl-1,2,4-triazole has led to the synthesis of a new series of energetic salts with excellent performance and reliable safety. mdpi.comresearchgate.net Some of these salts exhibit zero oxygen balance and exceptional detonation properties, with high detonation pressures and velocities. mdpi.com

Table 2: Properties of Energetic Salts Derived from 4-Amino-3-hydrazino-1,2,4-triazole (AHT)

| AHT Salt | Density (g·cm⁻³) | Impact Sensitivity (J) | Detonation Performance | Reference |

| AHT salt with dinitramide anion | Not specified | Not specified | Detonation pressure: 33.9 GPa, Detonation velocity: 8887 m/s | mdpi.com |

| AHT salt with di-5-nitrotetrazolate anion | Not specified | Not specified | Not specified | bibliotekanauki.pl |

| General AHT salts | 1.795 - 2.168 | 4 - 30 | Relatively high | bibliotekanauki.pl |

Role in Supramolecular Chemistry and Self-Assembly

The ability of this compound derivatives to participate in non-covalent interactions, such as hydrogen bonding, makes them valuable building blocks in supramolecular chemistry. royalsocietypublishing.orgresearchgate.net These interactions can be harnessed to construct well-defined, self-assembled architectures with unique properties and potential applications in areas like molecular recognition and materials science. researchgate.netuu.nl

For example, 1,3,5-triazine (B166579) derivatives have been shown to form molecular duplexes driven by a combination of NH···N, CH···O, and CH···π interactions in the solid state. royalsocietypublishing.org The predictable nature of these interactions allows for the rational design of complex supramolecular structures. The synthesis of these compounds often starts from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which allows for sequential nucleophilic substitution to introduce various functional groups. royalsocietypublishing.orgresearchgate.net

The self-assembly of ligands derived from this compound with metal ions can lead to the formation of coordination polymers and other complex architectures. uu.nl The resulting supramolecular structures are influenced by the coordination geometry of the metal ion and the nature of the ligand. mdpi.com

Coordination Chemistry as Ligands

The nitrogen atoms in the triazine ring and the hydrazinyl and amine groups of this compound and its derivatives serve as excellent coordination sites for metal ions. This has led to extensive research into their role as ligands in coordination chemistry.

Synthesis and Characterization of Metal Complexes

A wide variety of metal complexes have been synthesized using ligands derived from hydrazino-s-triazines. These complexes have been characterized using various spectroscopic and analytical techniques, including FT-IR, NMR, UV-Vis, mass spectrometry, and single-crystal X-ray diffraction. researchgate.netnih.govbohrium.comdoaj.org

For example, 2,4,6-tris(hydrazino)-s-triazine (THSTZ) has been used to synthesize complexes with Co(II), Ni(II), Cu(I), and Zn(II). researchgate.net The metal-to-ligand ratios in these complexes were found to vary, indicating the formation of different coordination structures. researchgate.net Similarly, Schiff base ligands derived from hydrazino-s-triazines have been used to prepare complexes with various transition metals. bohrium.comdoaj.org The resulting complexes often exhibit interesting geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand. nih.govjyu.fi

Application in Catalysis

Metal complexes of hydrazone and triazine-based ligands have shown significant promise in the field of catalysis. uu.nlresearchgate.netd-nb.info The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates.

For instance, copper(II) complexes with 1,3,5-triazine-based ligands have been successfully used to catalyze the oxidation of 3,5-di-tert-butylcatechol. uu.nl The catalytic efficiency was found to be dependent on the structure of the ligand, with dendritic ligands showing improved catalyst stability. uu.nl Furthermore, hydrazine (B178648) itself is a well-known reducing agent in catalytic transfer hydrogenation processes, and metal complexes can enhance its activity and selectivity in the reduction of various functional groups. d-nb.info The development of catalytic systems based on transition metal complexes with hydrazone ligands is an active area of research with potential applications in organic synthesis. researchgate.netd-nb.info

Biological Activity Research (Non-Clinical Focus)

The scaffold of this compound has proven to be a versatile foundation for the development of novel compounds with a wide array of biological activities. Researchers have extensively modified this core structure to explore its potential in various non-clinical applications, leading to the discovery of derivatives with significant antiproliferative, antimicrobial, enzyme-inhibiting, and antioxidant properties.

In Vitro Antiproliferative and Cytotoxic Studies on Cell Lines

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. These in vitro studies are crucial in the initial stages of anticancer drug discovery, providing insights into the structure-activity relationships that govern the antiproliferative potential of these compounds.

A series of s-triazine hydrazone derivatives were synthesized and evaluated for their antiproliferative activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. mdpi.comresearchgate.net The results indicated that the nature of the substituents on the s-triazine core and the benzylidene moiety significantly influences the cytotoxic activity. mdpi.com For instance, a compound featuring two morpholine (B109124) rings on the s-triazine core and a pyridine (B92270) group at the hydrazone terminal, 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazin-2,4-diyl)dimorpholine, exhibited the most potent antiproliferative activity with IC₅₀ values of 1.0 µM and 0.98 µM in MCF-7 and HCT-116 cell lines, respectively. mdpi.comresearchgate.net

In another study, novel phenanthro-triazine-3-thiol derivatives were synthesized and assessed for their cytotoxicity against MOLT-4 (human acute lymphoblastic leukemia) and MCF-7 cells. brieflands.com One derivative, bearing a hydrogen substitution, was the most potent against MOLT-4 with an IC₅₀ value of 7.1 ± 1.1 μM. brieflands.com Another derivative with a phenyl substitution demonstrated considerable cytotoxicity against MCF-7 with an IC₅₀ value of 15.4 ± 2.9 μM. brieflands.com

Furthermore, the cytotoxic potential of pyrazolo[4,3-e]tetrazolo[1,5-b] brieflands.comnih.govmdpi.comtriazine sulfonamides was investigated against several cancer cell lines, including HCT 116 (colorectal carcinoma), HeLa (cervical cancer), PC-3 (prostate cancer), and BxPC-3 (pancreatic cancer). mdpi.com These compounds displayed significant cytotoxicity, with IC₅₀ values in the sub-micromolar range. mdpi.com Notably, the tested derivatives were found to be 1.2 to 4.9 times more cytotoxic to cancer cell lines compared to normal human peripheral blood mononuclear cells (PBMCs) and fibroblast Hs27 cells. mdpi.com

The antiproliferative activities of s-triazine hydrazone derivatives were also tested against A549 (lung carcinoma), HepG2 (hepatocyte carcinoma), HCT-116, and MCF-7 cell lines. acs.orgnih.gov Thiobarbiturate derivatives, in particular, showed better activity than their barbiturate (B1230296) analogues. acs.orgnih.gov A derivative with piperidino and diethylamino substituents on the s-triazine ring demonstrated the highest activity across all tested cell lines, with IC₅₀ values of 1.6 ± 0.6 μg/mL for A549, 3.8 ± 0.3 μg/mL for HepG2, 1.9 ± 0.4 μg/mL for HCT-116, and 1.2 ± 0.5 μg/mL for MCF-7. nih.gov

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

| Derivative | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazin-2,4-diyl)dimorpholine | MCF-7 (Breast Cancer) | 1.0 µM | mdpi.comresearchgate.net |

| 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazin-2,4-diyl)dimorpholine | HCT-116 (Colon Carcinoma) | 0.98 µM | mdpi.comresearchgate.net |

| Phenanthro-triazine-3-thiol derivative (Hydrogen substitution) | MOLT-4 (Leukemia) | 7.1 ± 1.1 μM | brieflands.com |

| Phenanthro-triazine-3-thiol derivative (Phenyl substitution) | MCF-7 (Breast Cancer) | 15.4 ± 2.9 μM | brieflands.com |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] brieflands.comnih.govmdpi.comtriazine sulfonamide (MM131) | PC-3 (Prostate Cancer) | 0.17 µM | mdpi.com |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] brieflands.comnih.govmdpi.comtriazine sulfonamide (MM131) | BxPC-3 (Pancreatic Cancer) | 0.13 µM | mdpi.com |

| Thiobarbiturate-s-triazine hydrazone derivative (piperidino and diethylamino substituents) | A549 (Lung Carcinoma) | 1.6 ± 0.6 μg/mL | nih.gov |

| Thiobarbiturate-s-triazine hydrazone derivative (piperidino and diethylamino substituents) | HepG2 (Hepatocyte Carcinoma) | 3.8 ± 0.3 μg/mL | nih.gov |

| Thiobarbiturate-s-triazine hydrazone derivative (piperidino and diethylamino substituents) | HCT-116 (Colon Carcinoma) | 1.9 ± 0.4 μg/mL | nih.gov |

| Thiobarbiturate-s-triazine hydrazone derivative (piperidino and diethylamino substituents) | MCF-7 (Breast Cancer) | 1.2 ± 0.5 μg/mL | nih.gov |

Antimicrobial and Antifungal Investigations

The structural versatility of this compound derivatives has also been harnessed to develop novel antimicrobial and antifungal agents. The introduction of various pharmacophores to the triazine ring has resulted in compounds with significant activity against a range of pathogenic microorganisms.

A series of s-triazine derivatives were synthesized and evaluated for their in vitro antifungal activity against Candida albicans, Aspergillus niger, Candida tropicalis, and Candida glabrata. mdpi.comnih.gov One study found that a 4,6-dimethoxy-1,3,5-triazine and chalcone (B49325) hybrid demonstrated high activity against C. albicans and C. glabrata, with inhibition zones of 85 mm and 82 mm, respectively. mdpi.comnih.gov Another derivative from the same series showed excellent antifungal activity against A. niger with an inhibition zone of 85 mm. mdpi.comnih.gov

In another investigation, 4-aminoquinoline-s-triazine derivatives were prepared and tested for their antifungal properties. mdpi.comnih.gov Several compounds in this series were found to be the most potent against C. albicans, with a minimum inhibitory concentration (MIC) of 8 μg/mL. mdpi.comnih.gov Against Aspergillus niger and Aspergillus fumigatus, all tested compounds showed moderate activity, with MICs ranging from 8 to 32 μg/mL. mdpi.comnih.gov

Furthermore, the antimicrobial activity of newly synthesized 1,3,5-triazine derivatives was investigated against Gram-positive bacteria (Staphylococcus aureus) and Candida albicans. researchgate.net The study highlighted the importance of the morpholine and piperidine (B6355638) moieties in conferring antimicrobial and antifungal activities. researchgate.net

Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives

| Derivative | Microorganism | Activity | Reference |

|---|---|---|---|

| 4,6-dimethoxy-1,3,5-triazine and chalcone hybrid (15a) | Candida albicans | Inhibition zone: 85 mm | mdpi.comnih.gov |

| 4,6-dimethoxy-1,3,5-triazine and chalcone hybrid (15a) | Candida glabrata | Inhibition zone: 82 mm | mdpi.comnih.gov |

| 4,6-dimethoxy-1,3,5-triazine and chalcone hybrid (15b) | Aspergillus niger | Inhibition zone: 85 mm | mdpi.comnih.gov |

| 4-aminoquinoline-s-triazine derivative (8a-e) | Candida albicans | MIC: 8 μg/mL | mdpi.comnih.gov |

| 4-aminoquinoline-s-triazine derivative | Aspergillus niger | MIC: 8–32 μg/mL | mdpi.comnih.gov |

| 4-aminoquinoline-s-triazine derivative | Aspergillus fumigatus | MIC: 8–32 μg/mL | mdpi.comnih.gov |

Enzyme Inhibition Mechanisms (e.g., MAO, Candida 14α-demethylase)

Derivatives of this compound have been investigated as inhibitors of various enzymes, demonstrating their potential to modulate key biological pathways. Notable targets include monoamine oxidase (MAO) and fungal lanosterol (B1674476) 14α-demethylase (CYP51).

Several 1,3,5-triazine amino acid derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidases A and B (MAO-A and MAO-B). nih.gov Certain compounds showed MAO-A inhibition activity comparable to the standard drug clorgyline, with a more selective inhibitory effect on MAO-A over MAO-B. nih.gov The study highlighted that the incorporation of amino acid moieties into the 1,3,5-triazine scaffold could lead to potent and selective MAO inhibitors. nih.govresearchgate.net

In the realm of antifungal research, 1,2,4-triazine (B1199460) derivatives have been identified as potential inhibitors of Candida albicans lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govfrontiersin.org In silico studies, including molecular docking and molecular dynamics simulations, have shown that these derivatives can bind effectively to the active site of CYP51, suggesting a mechanism for their antifungal action. nih.govfrontiersin.org Furthermore, certain s-triazine derivatives have exhibited good inhibitory activity against Candida 14α-demethylase, with IC₅₀ values in the low microgram per milliliter range. mdpi.com

Table 3: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Enzyme | Key Finding | Reference |

|---|---|---|---|

| 1,3,5-Triazine amino acid derivatives | Monoamine Oxidase-A (MAO-A) | Inhibition comparable to clorgyline; selective for MAO-A. | nih.govresearchgate.net |

| s-Triazine derivatives (3a) | Candida 14α-demethylase | IC₅₀: 7.451 ± 0.404 µg/mL | mdpi.com |

| s-Triazine derivatives (3c) | Candida 14α-demethylase | IC₅₀: 3.369 ± 0.183 µg/mL | mdpi.com |

| 1,2,4-Triazine derivatives | Candida albicans Lanosterol 14-demethylase (CYP51) | High binding affinity in in silico studies. | nih.govfrontiersin.org |

Antioxidant Activity Assessment

The search for novel antioxidants has led researchers to explore the potential of 1,2,4-triazine derivatives. Oxidative stress is implicated in numerous pathological conditions, and compounds with the ability to scavenge free radicals are of significant interest.

A study on hydrazones derived from 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one revealed them to be the most active antioxidants among the tested compounds. pensoft.netpensoft.net Remarkably, three compounds from this series were found to be twice as active as ascorbic acid, a well-known antioxidant. pensoft.netpensoft.net These findings suggest that the 1,2,4-triazine core can be a valuable template for designing potent antioxidants. pensoft.netpensoft.net

Agrochemical Research and Development (e.g., Herbicides)

The 1,3,5-triazine scaffold is a well-established core structure in the agrochemical industry, particularly in the development of herbicides. While specific research on this compound in this context is less detailed in the provided search results, the general importance of s-triazines in this field is noteworthy. Some s-triazine derivatives have reported herbicidal activity. mdpi.com The chemical reactivity of such compounds suggests they may be explored as potential pesticides or herbicides.

The structural similarities to known herbicides and the potential for diverse functionalization make this compound and its derivatives interesting candidates for future agrochemical research. Further studies are needed to fully elucidate their potential in this area.

Emerging Trends and Future Perspectives in 4 Hydrazinyl 1,3,5 Triazin 2 Amine Research

Design of Novel Functional Derivatives

The inherent reactivity of the hydrazinyl group and the substitutable positions on the triazine ring make 4-hydrazinyl-1,3,5-triazin-2-amine an ideal starting point for creating diverse libraries of functionalized molecules. A primary strategy in the design of novel derivatives is the condensation of the hydrazinyl moiety with various aldehydes and ketones to form hydrazone derivatives. This approach has been widely used to synthesize new series of s-triazine hydrazones with potential antiproliferative activities. nih.gov For instance, the reaction of 6-hydrazino-2,4-disubstituted-s-triazines with p-substituted benzaldehydes has yielded compounds with significant activity against breast and colon cancer cell lines. nih.gov

Another key design strategy involves the incorporation of other heterocyclic rings to create hybrid molecules with potentially enhanced biological activities. Researchers have successfully introduced pyrazole (B372694), piperidine (B6355638), aniline (B41778), and morpholine (B109124) moieties onto the s-triazine core. mdpi.comacs.org For example, new s-triazine derivatives incorporating a pyrazole ring have been synthesized and studied for their anticancer properties, targeting enzymes like EGFR and CDK-2. frontiersin.org The synthesis of these derivatives often involves the initial reaction of a chloro-triazine with hydrazine (B178648) hydrate (B1144303), followed by reaction with diketones to form the pyrazole ring. mdpi.com

The modification of the triazine ring with different substituents also plays a crucial role in the design of new derivatives. By varying the groups at the other positions of the triazine ring, researchers can fine-tune the electronic and steric properties of the molecule, which can significantly impact its biological activity. nih.gov For example, studies have shown that the nature of the substituents on the s-triazine core, such as dimorpholino or dipiperidino groups, can influence the antiproliferative activity of the resulting hydrazone derivatives. nih.gov

The table below summarizes some of the recently synthesized functional derivatives of this compound and their intended applications.

| Derivative Type | Synthetic Precursor(s) | Incorporated Moieties | Intended Application |

| Pyrazolo-s-triazine | 4-Hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, Acetylacetone (B45752) | Pyrazole, Piperidine, Aniline | Anticancer, Corrosion Inhibition mdpi.comacs.org |

| Curcumin-pyrazole-triazine conjugates | N-substituted phenyl-4-hydrazinyl-6-(2-morpholinoethoxy)-1,3,5-triazin-2-amine, Curcumin | Curcumin, Pyrazole, Morpholine | Antimicrobial iijls.com |

| Triazine-Hydrazones | 6-Hydrazino-2,4-disubstituted-s-triazine, Substituted Benzaldehydes | Hydrazone, Morpholine, Piperidine | Antiproliferative nih.govmdpi.com |

| Pyrazolyl-s-triazine with indole (B1671886) motif | N-(4-chlorophenyl)-4-hydrazinyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, 3-(cyanoacetyl)indole | Pyrazole, Indole, Piperidine | EGFR/CDK-2 inhibitors frontiersin.org |

Exploration of New Reaction Pathways

The exploration of new and efficient reaction pathways is crucial for the synthesis of this compound and its derivatives. The most common and well-established method for introducing the hydrazinyl group is the nucleophilic substitution of a chlorine atom on the triazine ring with hydrazine hydrate. mdpi.comresearchgate.net This reaction is typically carried out in a polar protic solvent like ethanol (B145695) under reflux conditions. mdpi.comresearchgate.net

A significant area of development is the use of microwave-assisted organic synthesis (MAOS). This technique has been employed to accelerate the synthesis of various heterocyclic compounds, including triazine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgnih.gov For instance, the cyclization of thiourea (B124793) derivatives to form 1,3,5-triazin-2-one has been successfully achieved using microwave irradiation. nih.gov

Furthermore, research is being conducted on one-pot, multi-component reactions to streamline the synthesis of complex derivatives. For example, a one-pot, solvent-free aza Diels-Alder reaction has been utilized to prepare 1,2,4-triazine (B1199460) derivatives. pnrjournal.com The development of fused heterocyclic systems containing the triazine ring is another active area of research. Cyclization reactions of hydrazino-triazines with bifunctional reagents can lead to the formation of novel fused systems, such as pyridazino[3',4':5,6] mdpi.comCurrent time information in Bangalore, IN.triazino[3,4-b] iijls.comCurrent time information in Bangalore, IN.thiadiazines. mdpi.comnih.gov

The following table outlines some of the key reaction pathways explored in the synthesis of this compound derivatives.

| Reaction Pathway | Description | Starting Materials | Product Type |

| Nucleophilic Substitution | Replacement of a chlorine atom on the triazine ring with a hydrazinyl group. mdpi.comresearchgate.net | Chloro-s-triazine derivative, Hydrazine hydrate | Hydrazinyl-s-triazine |

| Condensation/Cyclization | Reaction of the hydrazinyl group with a dicarbonyl compound to form a heterocyclic ring. mdpi.com | Hydrazinyl-s-triazine, Acetylacetone | Pyrazolo-s-triazine |

| Hydrazone Formation | Condensation of the hydrazinyl group with an aldehyde or ketone. nih.govmdpi.com | Hydrazinyl-s-triazine, Substituted benzaldehyde (B42025) | Triazine-hydrazone |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. acs.orgnih.gov | Thiourea derivatives, Urea | 1,3,5-triazin-2-one/thione |

| Fused Ring System Formation | Cyclization reactions to create polycyclic heterocyclic systems. mdpi.comnih.gov | Hydrazino-pyridazino-triazine, Bifunctional reagents | Pyridazino-triazino-thiadiazine |

Advanced Computational Approaches for Predictive Modeling

In recent years, advanced computational methods have become indispensable tools in the study of this compound and its derivatives. These approaches provide valuable insights into the structural, electronic, and biological properties of these molecules, guiding the design of new compounds with desired characteristics.

Density Functional Theory (DFT) calculations are frequently employed to predict the molecular structures, electronic properties (such as dipole moment), and spectroscopic data (like NMR chemical shifts) of newly synthesized derivatives. mdpi.comresearchgate.netjyu.fi These theoretical calculations often show good correlation with experimental data, validating the computational models. mdpi.comjyu.fi

Hirshfeld surface analysis is another computational technique used to investigate and visualize intermolecular interactions within the crystal structures of these compounds. mdpi.comjyu.fi This method helps in understanding the dominant interactions, such as hydrogen bonding and van der Waals forces, which govern the molecular packing. mdpi.comjyu.fi

Molecular docking studies are particularly important for predicting the binding affinity and mode of interaction of these derivatives with biological targets. frontiersin.orgnih.gov For example, docking simulations have been used to explore how pyrazolyl-s-triazine derivatives with an indole motif bind to the active sites of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2), providing a rationale for their observed anticancer activity. frontiersin.org These computational studies are instrumental in understanding the structure-activity relationships and in the rational design of more potent inhibitors. nih.gov

The table below highlights the application of various computational approaches in the research of this compound derivatives.

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and NMR spectra. mdpi.comresearchgate.netjyu.fi | Optimized geometry, dipole moment, HOMO-LUMO energy gap, calculated NMR chemical shifts. |

| Hirshfeld Surface Analysis | Analysis of intermolecular interactions in the solid state. mdpi.comjyu.fi | Identification and quantification of dominant intermolecular contacts (e.g., H...H, N...H, C...H). |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. frontiersin.orgnih.gov | Binding poses, interaction with key amino acid residues, prediction of inhibitory activity. |

| Quantitative Structure-Activity Relationship (QSAR) | To be developed based on larger datasets. | Predictive models for biological activity based on molecular descriptors. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydrazinyl-1,3,5-triazin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives can react with triazine precursors under controlled pH (6–8) and temperature (60–80°C) to introduce the hydrazinyl group. Solvent polarity (e.g., THF vs. DMF) and stoichiometric ratios are critical for minimizing side products like unsubstituted triazines .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| pH | 6–8 |

| Reaction Time | 12–24 hours |

Q. How do environmental factors (pH, temperature) affect the stability of this compound?

- Methodological Answer : Stability studies indicate degradation via hydrolysis or oxidation. At pH < 5, protonation of the hydrazinyl group accelerates decomposition. Thermal stability is maintained up to 100°C, but prolonged exposure above this threshold leads to decomposition products. Use buffered solutions (pH 7–8) and inert atmospheres (N₂) for storage .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., hydrazinyl proton at δ 4.5–5.5 ppm, triazine carbons at δ 160–170 ppm).

- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) identifies potential binding affinities with enzymes (e.g., kinases) or receptors. For example, the hydrazinyl group may form hydrogen bonds with ATP-binding pockets .

- Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Dock into protein PDB structures (e.g., PI3K or mTOR).

Validate with in vitro assays (IC₅₀ measurements).

Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, compound solubility). Standardize protocols:

- Use a common cell line (e.g., OVCAR-3 for cancer studies).

- Pre-dissolve the compound in DMSO (<0.1% final concentration).

- Validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .

Q. How can structural modifications enhance the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Introduce substituents to modulate logP (lipophilicity) and PSA (polar surface area):

- Methoxy groups : Improve solubility (↓ logP).

- Adamantyl groups : Enhance blood-brain barrier penetration (↑ logP).

- Morpholino groups : Stabilize metabolic clearance (↓ CYP450 interactions) .

- Example Derivatives :

| Modification | logP | PSA (Ų) |

|---|---|---|

| 4-Methoxy | 1.8 | 70 |

| 4-Adamantyl | 3.2 | 65 |

Q. What are the key degradation pathways of this compound under oxidative stress, and how can they be mitigated?

- Methodological Answer : Oxidative degradation occurs via radical-mediated pathways. Use LC-MS to identify intermediates (e.g., triazine ring cleavage products). Add antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) to suppress metal-catalyzed oxidation .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s kinase inhibition potency?

- Methodological Answer : Variability may stem from kinase isoform specificity or assay sensitivity. Perform kinome-wide profiling (e.g., using KinomeScan) to identify off-target effects. Cross-reference with structural analogs (e.g., 4-morpholino derivatives) to isolate structure-activity relationships .

Experimental Design Recommendations

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.